Sodium (S)-2-hydroxybutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium (S)-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the neutralization of (S)-2-Hydroxybutyric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid and base react to form the sodium salt and water:
(S)-2-Hydroxybutyric acid+NaOH→(S)-2-Hydroxybutyric acid sodium salt+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale neutralization reactions using high-purity reagents. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-2-hydroxybutanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxobutyric acid sodium salt.
Reduction: The compound can be reduced to form butyric acid sodium salt.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 2-Oxobutyric acid sodium salt.
Reduction: Butyric acid sodium salt.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium (S)-2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and as a biomarker for certain metabolic disorders.
Medicine: It has potential therapeutic applications in the treatment of conditions related to metabolic imbalances.
Industry: The compound is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of Sodium (S)-2-hydroxybutanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes, influencing the production of energy and other metabolites. The compound’s effects are mediated through its ability to participate in redox reactions and serve as a precursor for other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxybutyric acid sodium salt: The enantiomer of Sodium (S)-2-hydroxybutanoate, with similar chemical properties but different biological activities.
Butyric acid sodium salt: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Oxobutyric acid sodium salt: An oxidized form with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a hydroxyl and a carboxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
sodium;(2S)-2-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSCXNXKSOHVSQ-DFWYDOINSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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